2-bromo-N-(2,6-difluorophenyl)acetamide
Overview
Description
“2-bromo-N-(2,6-difluorophenyl)acetamide” is a chemical compound with the molecular formula C8H6BrF2NO . Its molecular weight is 250.04 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to an acetamide group .Physical and Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 250.04 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the literature.Scientific Research Applications
C–H···O and C–H···X (X = Cl/Br) Hydrogen Bond Tuned Supramolecular Assembly
A study by Hazra et al. (2014) highlights the crystal structures of compounds including phenyl derivatives, which are determined using X-ray powder diffraction. These structures exhibit intermolecular hydrogen bonds and weak C–H···Cl/Br interactions, facilitating the formation of three-dimensional architectures. The research signifies the importance of such interactions in developing supramolecular assemblies, which could have implications for material science and molecular engineering (Hazra et al., 2014).
Structures of Two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides
Boechat et al. (2011) describe the crystal structures of compounds with a close structural resemblance to "2-bromo-N-(2,6-difluorophenyl)acetamide". The study demonstrates the 'V' shaped molecular structure and the intermolecular interactions that generate 3-D arrays. Such structural insights can be pivotal for the design of new molecules with specific properties for pharmaceutical applications (Boechat et al., 2011).
KBr/K2S2O8-mediated Dibromohydration of N-(2-alkynylaryl)acetamide
Qiu et al. (2017) detail a synthesis method for N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide via regioselective dibromohydration. This method underscores the synthesis's efficiency without metal catalysis and highlights the potential for creating diverse molecules for chemical research and development (Qiu et al., 2017).
Spectroscopic, Quantum Mechanical Studies, Ligand Protein Interactions
Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, exploring their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The study demonstrates the compounds' light harvesting efficiency and suggests their application in renewable energy technologies (Mary et al., 2020).
Synthesis, Antimicrobial Activity, and Quantum Calculations of Novel Sulphonamide Derivatives
Fahim and Ismael (2019) explore the synthesis and antimicrobial activity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives, providing insight into their potential as novel antimicrobial agents. The study combines experimental and theoretical approaches to understand the compounds' reactivity and biological activity (Fahim & Ismael, 2019).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-N-(2,6-difluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO/c9-4-7(13)12-8-5(10)2-1-3-6(8)11/h1-3H,4H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXCVUJEUXCGMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)CBr)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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